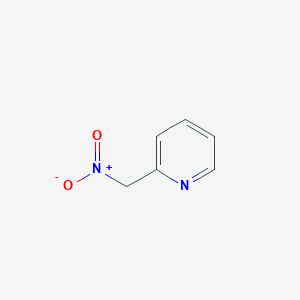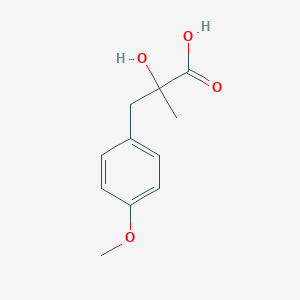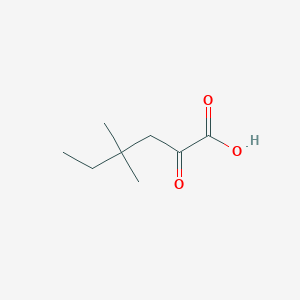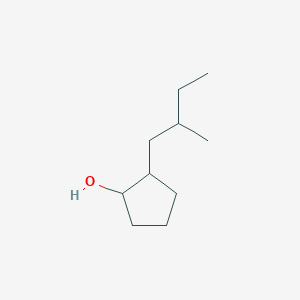
4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrimidine ring substituted with an ethyl group at the 4-position, a furan ring at the 2-position, and a carboxylic acid group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with furan-3-carbaldehyde in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Esters or amides of the carboxylic acid group.
Aplicaciones Científicas De Investigación
4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrimidine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Furan-2-yl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 5-Cyano-furan-2-carboxylic acid
- Quinolinyl-pyrazoles
Uniqueness
4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid is unique due to the combination of its furan and pyrimidine rings, which confer distinct electronic properties and reactivity
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
4-ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-2-9-8(11(14)15)5-12-10(13-9)7-3-4-16-6-7/h3-6H,2H2,1H3,(H,14,15) |
Clave InChI |
YDSTVAYVVVDIBW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NC=C1C(=O)O)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-(Ethylthio)ethyl]piperazine](/img/structure/B13531026.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13531033.png)
![1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanaminehydrochloride](/img/structure/B13531038.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)


